molecular formula C17H33N3O2 B6156688 tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate CAS No. 2228354-37-6

tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate

Cat. No.: B6156688
CAS No.: 2228354-37-6
M. Wt: 311.5 g/mol
InChI Key: ZHGMCVSCYYREKD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with an appropriate alkylating agent to introduce the propyl chain. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

  • Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a piperazine derivative.

  • Substitution: : The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Piperidin-4-one derivatives.

  • Reduction: : Piperazine derivatives without the carbonyl group.

  • Substitution: : Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can serve as a ligand in biological assays to study receptor-ligand interactions.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an agonist or antagonist to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate: is unique due to its specific structural features, such as the tert-butyl group and the extended propyl chain. Similar compounds include:

  • Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate

  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

  • Tert-butyl N-(piperidin-4-yl)carbamate

Properties

CAS No.

2228354-37-6

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(3-piperidin-4-ylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-13-11-19(12-14-20)10-4-5-15-6-8-18-9-7-15/h15,18H,4-14H2,1-3H3

InChI Key

ZHGMCVSCYYREKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCNCC2

Purity

95

Origin of Product

United States

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